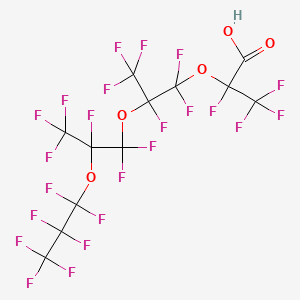

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid

Übersicht

Beschreibung

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid (CAS# 65294-16-8) is a CO2-soluble fluoropolymer frequently used as a surfactant . It is often employed for CO2 drying of aqueous photoresists . This compound also serves as a building block for fluorine-containing emulsifiers for oil-in-water emulsions .

Wissenschaftliche Forschungsanwendungen

Toxicology

Summary of the Application

The compound has been studied for its toxicological effects, particularly in relation to dose response, dosimetry, and metabolic evaluations .

Methods of Application or Experimental Procedures

In the study, male and female Sprague Dawley rats were exposed to the compound by oral gavage for five days over multiple dose levels (0.3–335.2 mg/kg/day). The study observed mortality at doses >17 mg/kg/day and body weight changes at doses 17 mg/kg/day .

Results or Outcomes

The study found evidence of thyroid hormone dysregulation, sex-based differences in clinical results and dosimetry. The replacement PFECA HFPO-TeA induces a complex and toxic exposure response in rodents .

Surfactant

Summary of the Application

The compound is frequently used as a surfactant, such as for CO2 drying of aqueous photoresists .

Methods of Application or Experimental Procedures

The specific methods of application as a surfactant are not detailed in the source. However, surfactants are generally used to reduce surface tension in the material they are added to, which can help with processes like drying.

Results or Outcomes

The outcomes of using this compound as a surfactant are not detailed in the source. However, the use of surfactants can generally improve the efficiency of processes like drying .

Laboratory Chemicals

Summary of the Application

This compound is used as a laboratory chemical .

Methods of Application or Experimental Procedures

The specific methods of application as a laboratory chemical are not detailed in the source. However, laboratory chemicals are generally used in various experimental procedures and scientific research.

Results or Outcomes

The outcomes of using this compound as a laboratory chemical are not detailed in the source. However, the use of laboratory chemicals can generally improve the efficiency and accuracy of scientific research .

Manufacturing Processes

Summary of the Application

This compound is used in manufacturing processes .

Methods of Application or Experimental Procedures

The specific methods of application in manufacturing processes are not detailed in the source. However, manufacturing processes generally involve the use of various chemicals to produce a wide range of products.

Results or Outcomes

The outcomes of using this compound in manufacturing processes are not detailed in the source. However, the use of chemicals in manufacturing processes can generally improve the quality and efficiency of the products produced .

Scientific Research and Development

Summary of the Application

This compound is used in scientific research and development .

Methods of Application or Experimental Procedures

The specific methods of application in scientific research and development are not detailed in the source. However, scientific research and development generally involve the use of various chemicals in experimental procedures to discover new knowledge or develop new technologies.

Results or Outcomes

The outcomes of using this compound in scientific research and development are not detailed in the source. However, the use of chemicals in scientific research and development can generally contribute to the advancement of science and technology .

Eigenschaften

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HF23O5/c13-2(1(36)37,6(18,19)20)38-11(32,33)4(16,8(24,25)26)40-12(34,35)5(17,9(27,28)29)39-10(30,31)3(14,15)7(21,22)23/h(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNULWLLEOKCID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F5(CF2OCF(CF3))3COOH, C12HF23O5 | |

| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276659 | |

| Record name | Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic)acid | |

CAS RN |

65294-16-8 | |

| Record name | Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[2.4]heptan-4-one](/img/structure/B1295733.png)

![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)

![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B1295748.png)